molecular formula C8H13NO6 B14004526 (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B14004526
M. Wt: 219.19 g/mol
InChI Key: FTAQFNFNHWVZOF-XDUWNTRXSA-N
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Description

(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one is a complex organic compound known for its unique bicyclic structure. This compound features multiple hydroxyl groups and a distinctive oxazabicyclo framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by selective hydroxylation to introduce the hydroxyl groups at the desired positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Industrial methods also focus on optimizing reaction efficiency and minimizing waste to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding bicyclic systems and the effects of multiple hydroxyl groups on chemical behavior.

Biology

Biologically, this compound is investigated for its potential interactions with enzymes and receptors. Its hydroxyl groups and bicyclic structure may enable it to bind to specific biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical modifications allows researchers to create derivatives with enhanced biological activity, potentially leading to new treatments for diseases.

Industry

Industrially, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity and structural features make it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while its bicyclic structure provides a rigid framework that enhances binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one: This compound itself serves as a reference point for comparison.

    This compound derivatives: Various derivatives with different substituents on the hydroxyl groups.

    Other bicyclic compounds: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of multiple hydroxyl groups and a rigid bicyclic framework. This combination provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

(1S,5S,6S,7R,8S)-6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C8H13NO6/c10-2-8-1-3(9-7(14)15-8)4(11)5(12)6(8)13/h3-6,10-13H,1-2H2,(H,9,14)/t3-,4-,5+,6-,8-/m0/s1

InChI Key

FTAQFNFNHWVZOF-XDUWNTRXSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]([C@@H]([C@@]1(OC(=O)N2)CO)O)O)O

Canonical SMILES

C1C2C(C(C(C1(OC(=O)N2)CO)O)O)O

Origin of Product

United States

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